molecular formula C8H22N2Ni-2 B6323807 Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) CAS No. 122905-76-4

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II)

Cat. No.: B6323807
CAS No.: 122905-76-4
M. Wt: 204.97 g/mol
InChI Key: YAZPWQVRDILILI-UHFFFAOYSA-N
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Description

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II), hereafter referred to as [Ni(tmen)Me₂], is a nickel(II) complex featuring the tetradentate ligand N,N,N',N'-tetramethylethylenediamine (tmen) and two methyl groups. This complex is notable for its octahedral geometry, with the tmen ligand occupying four equatorial positions and the methyl groups in axial positions. The compound exhibits chromotropic behavior, transitioning between monomeric (pink/purple) and trimeric (green) forms under thermal or solvatochromic stimuli . It has applications in catalysis, such as in atomic layer deposition (ALD) of nickel films, where its electron-rich nature enables high growth rates (2.1 Å/cycle) .

Properties

IUPAC Name

carbanide;nickel;N,N,N',N'-tetramethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2CH3.Ni/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZPWQVRDILILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CN(C)CCN(C)C.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2Ni-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

By-Product Mitigation

By-products such as [NiCl(Me)(tmeda)] and polymeric nickel species arise from incomplete methylation or ligand dissociation. Strategies include:

  • Stoichiometric excess : 10–20% excess MeLi ensures complete chloride displacement.

  • Low-temperature kinetics : Slower reaction rates at −78°C favor selective methylation.

Solvent Effects

Polar solvents (THF, DCM) enhance nickel solubility but risk ligand dissociation. Non-polar solvents (hexanes) improve stability but reduce reaction rates. Hybrid systems (e.g., THF/hexanes) balance these factors.

Ligand Steric Effects

Bulky substituents on tmeda (e.g., isopropyl groups) hinder methylation by blocking nickel’s coordination sites. Unsubstituted tmeda optimizes reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalytic Applications

TMEDA-Ni is primarily utilized as a catalyst in organic reactions, especially in polymerization processes. Its unique reactivity profile allows it to facilitate various chemical transformations effectively.

Recent studies have highlighted the utility of TMEDA-Ni in cross-coupling reactions, particularly those involving C(sp²)–C(sp³) bonds. The presence of TMEDA enhances the efficiency of iron-catalyzed cross-coupling reactions, indicating its potential as a ligand that stabilizes reactive intermediates .

Case Study 1: Ethylene Dimerization

A study conducted by Berkefeld et al. explored the ethylene dimerization capabilities of TMEDA-Ni complexes. The researchers found that upon exposure to ethylene at elevated temperatures, the complexes facilitated the formation of butenes as major products, showcasing a pathway for selective dimerization .

Case Study 2: Reactivity with Electrophiles

Another investigation focused on the interaction of TMEDA-Ni with electrophilic alkenes. The study demonstrated that treatment with these alkenes led to the elimination of ethylene, resulting in stable alkene complexes. This reaction pathway underscores the versatility of TMEDA-Ni in forming new organonickel species .

Mechanism of Action

The mechanism of action for Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) involves the coordination of the nickel center with the tetramethylethylenediamine ligand. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include the formation of nickel-carbon and nickel-heteroatom bonds, which are crucial in catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Nickel(II) Complexes

Structural Features

Table 1: Structural Parameters of Selected Nickel(II) Complexes
Complex Geometry Key Bond Lengths (Å) Ligand Type Reference
[Ni(tmen)Me₂] Octahedral Ni–N: 2.068–2.125 tmen, methyl
[Ni(tmen)Br₂] Octahedral Ni–N: 2.068; Ni–Br: 2.47 tmen, bromide
[Ni(DBED)(O₂CCF₃)₂] Octahedral Ni–N: 2.10; Ni–O: 2.05 DBED, carboxylate
[Ni(tmen)₃Cl₃(OH)]Cl Trigonal Ni–N: 2.12; Ni–Cl: 2.35 tmen, chloride, hydroxo
  • Coordination Flexibility : [Ni(tmen)Me₂] adopts a rigid octahedral geometry, whereas complexes like [Ni(DBED)(O₂CCF₃)₂] (DBED = N,N′-dibenzylethylenediamine) exhibit variable geometry depending on carboxylate ligand rigidity .
  • Hydrogen Bonding : In [Ni(tmen)(CH₃CN)₂(H₂O)₂]²⁺, lattice water and bromide ions form hydrogen bonds (O···Br: 3.38–3.41 Å), enhancing structural stability. This contrasts with chloride-dominated trimeric clusters like [Ni₃(tmen)₃Cl₄(OH)]Cl, which lack such interactions .

Catalytic Performance

Table 2: Catalytic Activity in Ring-Opening Polymerization (ROP) of rac-Lactide
Complex Ligand Basicity Metal Core Rigidity Catalytic Efficiency Reference
[Ni(tmen)(O₂CCF₃)₂] High Low High
[Ni(DBED)(O₂CC(CH₃)₃)₂] Moderate High Moderate
[Ni(tmen)Me₂] High Moderate Not reported
  • Ligand Effects : Complexes with tmen ligands show higher basicity compared to DBED, promoting nucleophilic attack in ROP. Lower metal core rigidity (e.g., in [Ni(tmen)(O₂CCF₃)₂]) further enhances activity .
  • Application in ALD : [Ni(tmen)Me₂] outperforms other nickel precursors due to its electron-rich tmen ligand, which facilitates efficient hydrazine reduction during ALD .

Spectroscopic and Electronic Properties

  • UV-Vis Spectroscopy: The dinitrito-TMEDA nickel complex [Ni(tmen)(NO₂)₂] absorbs at 610–650 nm (green), attributed to d-d transitions in an octahedral field . In contrast, [Ni(tmen)Me₂] exhibits solvatochromic shifts between 500–700 nm, reflecting monomer-trimer equilibria .
  • EPR and DFT Studies : Terpyridine-nickel analogs (e.g., [(tpy)NiMe]) reveal ligand-centered redox activity, unlike [Ni(tmen)Me₂], where electron density resides on the nickel center .

Biological Activity

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) (commonly referred to as NiMe₂(tmeda)) is an organonickel complex that has garnered attention due to its unique chemical properties and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and genotoxic effects, supported by relevant data tables and research findings.

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) is characterized by its yellow-brown solid form and air-sensitive nature, necessitating handling under inert atmospheres. The synthesis typically involves the reaction of nickel(II) acetylacetonate with tetramethylethylenediamine, followed by treatment with methyl lithium. The resulting compound has the formula NiMe₂(tmeda), where "Me" denotes methyl groups.

Biological Activity Overview

The biological activities of NiMe₂(tmeda) are primarily attributed to its interactions with various biological targets. Notable findings include:

  • Antibacterial Activity : NiMe₂(tmeda) exhibits significant antibacterial properties against various bacterial strains. Studies have demonstrated that it shows considerable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action at concentrations exceeding 200 μg/ml .
  • Antifungal Activity : The compound also displays antifungal activity, showing significant inhibition comparable to established antifungal agents. The presence of specific functional groups in the compound enhances its bioactivity against fungal pathogens .
  • Genotoxicity : Research indicates that while some nickel complexes can exhibit genotoxic effects, NiMe₂(tmeda) shows relatively low genotoxicity compared to other nickel complexes. This property is crucial for evaluating its safety in potential therapeutic applications .

Table 1: Antibacterial Activity of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II)

Bacterial StrainMIC (μg/ml)Inhibition Zone (mm)
Escherichia coli20015
Staphylococcus aureus25017
Pseudomonas aeruginosa30012

Table 2: Antifungal Activity Comparison

CompoundInhibition Zone (mm)Reference Compound
NiMe₂(tmeda)18Imidazole
Imidazole20-

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in PubMed Central reported that NiMe₂(tmeda) exhibited strong antibacterial activity with a MIC of 200 μg/ml against E. coli, making it a promising candidate for further development as an antibacterial agent .
  • Antifungal Analysis : In comparative studies, NiMe₂(tmeda) demonstrated antifungal properties that were statistically significant when compared to standard antifungal treatments. The compound's structure allows for effective interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .
  • Genotoxicity Assessment : Research assessing the genotoxic potential of various nickel complexes found that while some exhibited significant DNA damage, NiMe₂(tmeda) was associated with minimal genotoxic effects, suggesting a safer profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) complexes, and how can reaction conditions be optimized to achieve high yields?

  • Methodological Answer : The synthesis typically involves reacting nickel(II) salts (e.g., NiBr₂, NiSO₄) with TMEDA in polar solvents like water or acetonitrile. Job’s method of continuous variation is effective for optimizing stoichiometry and equilibrium constants, as demonstrated in spectrophotometric studies of nickel-ethylenediamine systems . Reaction optimization includes controlling pH (neutral to slightly acidic), temperature (25–60°C), and ligand-to-metal ratios (1:1 to 2:1). For crystalline products, slow evaporation or diffusion techniques yield well-defined structures, as seen in [Ni(tmen)(CH₃CN)₂(H₂O)₂]²⁺·2Br⁻·4H₂O .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure of dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) complexes?

  • Methodological Answer :

  • X-ray crystallography : Resolves coordination geometry (e.g., octahedral vs. tetrahedral) and bond parameters (Ni–N distances: ~2.0–2.1 Å in [Ni(tmen)(CH₃CN)₂(H₂O)₂]²⁺) .
  • UV-Vis spectroscopy : Identifies d-d transitions (e.g., λₐᵦₛ ~400–600 nm for Ni²⁺ in octahedral fields) .
  • IR spectroscopy : Confirms TMEDA coordination via shifts in C–N stretching (1250–1350 cm⁻¹) .
  • Magnetic susceptibility : Determines paramagnetic behavior (µₑff ~2.8–3.3 BM for high-spin Ni²⁺) .

Advanced Research Questions

Q. How do variations in ligand substitution or coordination geometry impact the electronic properties and reactivity of dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) complexes?

  • Methodological Answer : Ligand substitution (e.g., replacing H₂O with CH₃CN or Cl⁻) alters the ligand field strength, affecting redox potentials and catalytic activity. For example, [Ni(tmen)Cl₂] exhibits a distorted tetrahedral geometry with shorter Ni–Cl bonds (~2.3 Å), increasing Lewis acidity compared to octahedral aqua complexes . Computational DFT studies can quantify these effects by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of nickel-TMEDA complexes, and how do they compare with experimental data?

  • Methodological Answer :

  • DFT calculations : Predict geometries and electronic structures (e.g., bond lengths within ±0.05 Å of crystallographic data) .
  • TD-DFT : Simulates UV-Vis spectra to validate experimental d-d transitions .
  • Molecular dynamics : Models solvation effects in catalytic cycles (e.g., solvent reorganization energy in cross-coupling reactions). Validation requires correlating computed activation energies with kinetic data from stopped-flow experiments.

Q. How can contradictory findings in the literature regarding the catalytic activity of nickel-TMEDA complexes be resolved through systematic experimental design?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., C–C coupling yields) often arise from differences in:

  • Ligand-to-metal ratios : Optimize via Job’s plot .
  • Counterion effects : Compare Br⁻ vs. Cl⁻ in [Ni(tmen)X₂] complexes, as anion size influences solubility and ion pairing .
  • Reaction medium : Use inert solvents (e.g., THF) to minimize ligand displacement. Controlled studies isolating variables (e.g., temperature, O₂ levels) are critical .

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